(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile: is a complex organic compound featuring a furan ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the enenitrile moiety: This step involves the condensation of the thiazole-furan intermediate with a methoxyphenylacetonitrile derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile: can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under strong oxidative conditions, leading to ring-opening or formation of oxidized derivatives.
Reduction: The compound can be reduced at the enenitrile moiety to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiazole rings.
Reduction: Amino derivatives at the enenitrile moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving furan and thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile: can be compared with other compounds containing furan, thiazole, or methoxyphenyl groups:
Furan derivatives: Compounds like furfural and furan-2-carboxylic acid.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.
Methoxyphenyl derivatives: Compounds like anisole and 4-methoxybenzaldehyde.
The uniqueness of This compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)9-13(10-18)17-19-15(11-22-17)16-3-2-8-21-16/h2-9,11H,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQXOBVOGNLES-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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